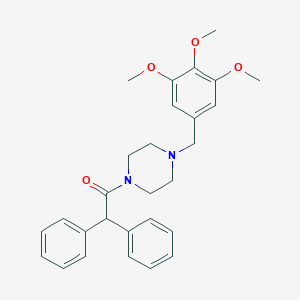![molecular formula C19H21FN2O2 B249208 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone, also known as FPE, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FPE belongs to the class of piperazine derivatives and is a selective serotonin reuptake inhibitor (SSRI).
作用機序
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, anxiety, and depression. By blocking the reuptake of serotonin, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone increases the concentration of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been shown to improve cognitive function, reduce inflammation, and modulate the immune system. 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to have a protective effect on the brain by reducing oxidative stress and improving mitochondrial function.
実験室実験の利点と制限
One advantage of using 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments is its selective serotonin reuptake inhibition, which makes it a useful tool for studying the role of serotonin in various biological processes. However, one limitation of using 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone is that it may have off-target effects on other neurotransmitters and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone. One area of research is the development of 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone analogs with improved pharmacological properties and reduced off-target effects. Another area of research is the investigation of 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone could be studied as a potential adjuvant therapy for cancer treatment, either alone or in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound with potential therapeutic applications in various fields of research. 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective serotonin reuptake inhibitor and has been shown to have anxiolytic, antidepressant, and anti-cancer properties. While 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has advantages in lab experiments, it also has limitations that need to be considered. Future research on 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone could lead to the development of new treatments for various diseases and conditions.
合成法
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone can be synthesized through a multi-step process. The first step involves the reaction of 3-fluorobenzylamine with 2-chloroethyl phenyl ether to form 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)piperazine. The second step involves the reaction of the intermediate product with 2-chloroacetophenone to form the final product, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone.
科学的研究の応用
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been studied as a potential treatment for depression, anxiety disorders, and post-traumatic stress disorder. In oncology, 1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
特性
製品名 |
1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
分子式 |
C19H21FN2O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H21FN2O2/c20-17-6-4-5-16(13-17)14-21-9-11-22(12-10-21)19(23)15-24-18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2 |
InChIキー |
RVUDJZIJCSOAPW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)





![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

